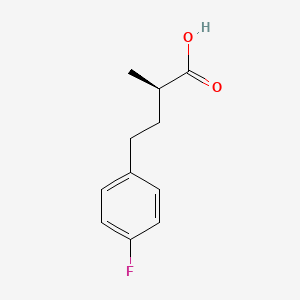

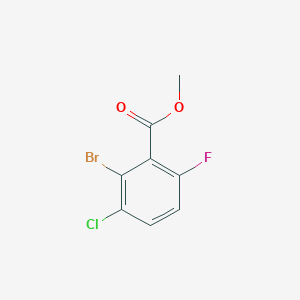

(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one” is a compound that has been studied for its potential antitubercular and antifungal properties . It is part of a novel series of benzofuran-3-carbohydrazide and its analogs .

Synthesis Analysis

The compound and its analogs were synthesized and characterized spectroscopically . The synthesis involved obtaining various 2,2-disubstituted benzofuran-3-ols as racemic mixtures of the two possible syn and anti diastereoisomers, which can be separated after silylation .Chemical Reactions Analysis

The compound was screened for in vitro anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis H37Rv strains by using resazurin assay utilizing microtiter-plate method (REMA) .科学的研究の応用

Synthesis and Structural Analysis

Synthetic Approaches

Innovative synthetic methodologies have been developed to produce benzofuran derivatives, highlighting the versatility of these compounds in organic synthesis. For instance, a novel palladium-catalyzed carbonylative synthesis utilizes 2-hydroxybenzyl alcohols and formic acid as a CO source to produce various benzofuran-2(3H)-one derivatives in moderate to good yields, demonstrating an efficient route for their synthesis (Li et al., 2017).

Structural Characterization

The vibrational and electronic properties of similar benzofuran compounds have been extensively studied, providing insights into their ground state characteristics through experimental techniques and theoretical calculations. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds (Veeraiah et al., 2012).

Biological Activities and Applications

Antioxidant Activity

Benzofuran derivatives have been synthesized and evaluated for their antioxidant activities. The employment of three-component Strecker-type reactions for the synthesis of these derivatives has demonstrated significant antioxidant properties, offering potential for therapeutic applications (Ezzatzadeh & Hossaini, 2018).

Anti-inflammatory Activity

New benzofuran derivatives isolated from natural sources have shown promising anti-inflammatory activities. For example, compounds from Liriope spicata var. prolifera exhibited significant inhibitory activity against neutrophil respiratory burst, suggesting their potential in treating inflammatory conditions (Hu et al., 2011).

Antimicrobial and Cytotoxicity Studies

The antimicrobial potential and cytotoxicity of novel benzofuran derivatives have been assessed, highlighting their activity against various bacterial and fungal strains, as well as their non-toxic nature against human cervical and Supt1 cancer cell lines. This suggests their applicability in developing new antimicrobial agents with reduced side effects (Shankar et al., 2018).

特性

IUPAC Name |

(2Z)-5-hydroxy-2-[(2-hydroxyphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-5-6-13-11(8-10)15(18)14(19-13)7-9-3-1-2-4-12(9)17/h1-8,16-17H/b14-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVXVUZTPFLEPQ-AUWJEWJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide](/img/structure/B2722022.png)

![1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B2722024.png)

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2722026.png)

![2,6-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2722029.png)

![(3-Methylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2722033.png)

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2722035.png)

![1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2722037.png)

![7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2722039.png)